molecular formula C14H14F4N6 B2469946 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034516-73-7

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2469946
CAS No.: 2034516-73-7
M. Wt: 342.302
InChI Key: IXTLDLRYUTUQDU-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. The piperazine ring at position 4 is further substituted with a 5-fluoropyrimidin-2-yl group, introducing additional fluorine-based electronic effects.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N6/c1-9-21-11(14(16,17)18)6-12(22-9)23-2-4-24(5-3-23)13-19-7-10(15)8-20-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTLDLRYUTUQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the reaction of 5-fluoropyrimidine with piperazine under controlled conditions to form an intermediate compound. This intermediate is then reacted with 2-methyl-6-(trifluoromethyl)pyrimidine to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agents.

    Substitution: Carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share key features such as pyrimidine cores, piperazine/piperidine rings, and fluorinated substituents. Below is a detailed comparison based on structural motifs, synthesis, and pharmacological relevance:

Structural and Functional Comparisons

Compound Name (CAS/Identifier) Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound (1775527-72-4) 4-(5-Fluoropyrimidin-2-yl)piperazine, 2-methyl, 6-(trifluoromethyl) 386.32 High lipophilicity (CF₃ group); potential CNS activity due to piperazine
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone Sulfonyl-piperazine, 4-chloro-2-(trifluoromethyl)phenyl Not specified Synthesized via sulfonylation; sulfonamide derivatives often exhibit enzyme inhibition
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine tert-Butyl-piperazine, 6-(trifluoromethyl) Not specified Dopamine D3 receptor ligand (FAUC 329 analog); steric bulk from tert-butyl may reduce receptor off-target binding
4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine (1171739-24-4) 5-Fluoro-2-methoxyphenyl, piperazine 288.32 Lower molecular weight; methoxy group increases polarity but may reduce metabolic stability
4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine 2,5-Difluorobenzoyl-piperazine, 6-(trifluoromethyl) 386.32 Benzoyl group introduces ketone functionality; difluoro substitution enhances electron-withdrawing effects

Pharmacological Implications

  • Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances membrane permeability but may reduce aqueous solubility compared to non-fluorinated analogs .
  • Receptor Selectivity : Piperazine-containing compounds (e.g., FAUC 329 derivatives) often target dopamine receptors, but the 5-fluoropyrimidin-2-yl substituent in the target compound could shift selectivity toward kinases or other fluorophilic targets .
  • Metabolic Stability : Fluorine atoms and trifluoromethyl groups generally resist oxidative metabolism, whereas methoxy groups (as in ’s compound) are prone to demethylation, reducing half-life .

Key Research Findings

  • highlights that tert-butyl-piperazine analogs exhibit high dopamine D3 receptor affinity, suggesting that bulkier substituents on piperazine improve receptor specificity .
  • Sulfonamide derivatives () demonstrate broad-spectrum biological activity, but their synthesis requires harsh conditions, limiting scalability compared to halogenated pyrimidine couplings .

Biological Activity

The compound 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Its unique structure, featuring both a piperazine and a trifluoromethyl group, suggests promising applications in medicinal chemistry, particularly in the development of antifungal, anticancer, and insecticidal agents.

Antifungal Activity

Recent studies have demonstrated that compounds similar to this pyrimidine derivative exhibit significant antifungal properties. For instance, research on trifluoromethyl pyrimidine derivatives has shown promising results against various fungal strains. In particular, certain derivatives displayed inhibition rates comparable to established antifungal agents like tebuconazole .

CompoundFungal StrainInhibition Rate (%)
5bBotrytis cinerea96.76
5jBotrytis cinerea96.84
5lBotrytis cinerea100
5vSclerotinia sclerotiorum82.73

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that derivatives of trifluoromethyl pyrimidines exhibit cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The efficacy was evaluated using the MTT assay, revealing IC50 values that suggest moderate to high activity compared to conventional chemotherapeutics like doxorubicin .

Insecticidal Activity

Insecticidal evaluations have shown that certain pyrimidine derivatives can effectively target agricultural pests. Compounds were tested against Spodoptera frugiperda and Mythimna separata, demonstrating significant mortality rates at concentrations of 500 µg/mL, indicating their potential as bio-pesticides .

Case Study: Olorofim

Olorofim, a compound closely related to the one , is notable for its antifungal properties and has received orphan drug designation for treating invasive fungal infections. Its mechanism involves inhibiting fungal cell wall synthesis, which is crucial for combating resistant strains . The structural similarities suggest that our compound may exhibit similar mechanisms of action.

Research Findings from Recent Literature

A study published in July 2022 highlighted the synthesis and biological evaluation of various trifluoromethyl pyrimidine derivatives. Notably, these compounds displayed a spectrum of biological activities ranging from antifungal to anticancer effects, emphasizing the versatility of pyrimidine-based scaffolds in drug design .

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